molecular formula C6H6Cl3NO B182627 5-Amino-2,4-dichlorophenol hydrochloride CAS No. 197178-93-1

5-Amino-2,4-dichlorophenol hydrochloride

Cat. No.: B182627
CAS No.: 197178-93-1
M. Wt: 214.5 g/mol
InChI Key: FTMLWEVHTJTOLS-UHFFFAOYSA-N
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Description

Significance and Interdisciplinary Research Relevance

The importance of 5-Amino-2,4-dichlorophenol (B1266657) hydrochloride and its free base form, 5-Amino-2,4-dichlorophenol, stems from its role as a building block in the synthesis of more complex molecules. Its applications span across several research fields:

Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.com

Analytical Chemistry: It is utilized as a reagent in certain analytical techniques. chemimpex.com

Biochemical Research: The molecule is employed in studies investigating enzyme inhibition and protein interactions. chemimpex.com

Materials Science: Researchers explore its use in the creation of novel polymers and coatings. chemimpex.com

Agrochemicals: It is a key intermediate in the formulation of some herbicides and fungicides. chemimpex.com

Dye Manufacturing: The compound plays a role in the production of dyes and pigments. chemimpex.com

Foundational Chemical Structure and Functional Group Contributions to Reactivity

The chemical behavior of 5-Amino-2,4-dichlorophenol hydrochloride is dictated by the interplay of its functional groups: the aromatic phenol (B47542) ring, the amino group (-NH2), and the two chlorine atoms (-Cl), along with the hydrochloride salt.

The foundational structure is 5-amino-2,4-dichlorophenol. sigmaaldrich.com The hydrochloride salt is formed by the reaction of the basic amino group with hydrogen chloride, which enhances its stability and water solubility.

The reactivity of the molecule is influenced by:

The Amino Group: As a nucleophile and a base, it is a primary site for reactions such as diazotization, a common step in the synthesis of azo dyes.

The Phenolic Hydroxyl Group: This group is acidic and can be deprotonated. It directs electrophilic substitution to the ortho and para positions, although these are already occupied by chlorine atoms.

The Chlorine Atoms: These halogen substituents are electron-withdrawing, which affects the electron density of the aromatic ring and influences the acidity of the phenolic proton and the basicity of the amino group. The presence of halogens can also impact the bioavailability and metabolic pathways of resulting pharmaceutical compounds. pressbooks.pub

Below is a table summarizing some of the key chemical properties of the related free base, 5-Amino-2,4-dichlorophenol.

PropertyValue
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol chemimpex.com
CAS Number 39489-79-7 chemimpex.com
Melting Point 133-137 °C sigmaaldrich.com
Synonyms 2,4-Dichloro-5-aminophenol, 2,4-Dichloro-5-hydroxyaniline chemimpex.comsigmaaldrich.com

The hydrochloride salt has a molecular weight of 214.48 g/mol and a distinct CAS number of 197178-93-1. epa.gov

Contextualization within Halogenated Aminophenol Chemistry

Halogenated aminophenols are a class of compounds characterized by an aromatic ring containing at least one hydroxyl group, one amino group, and one or more halogen atoms. nih.govnih.gov The nature and position of the halogen substituents significantly influence the chemical and physical properties of these molecules. pressbooks.pub

The presence of halogens, such as chlorine, can increase the lipophilicity of a molecule, which can be a critical factor in the design of bioactive compounds. pressbooks.pub The study of halogenated compounds is an active area of research, particularly in understanding their environmental fate and potential for bioremediation. nih.govmdpi.com For instance, research into the chlorination of aminophenols provides insight into the formation of disinfection byproducts in water treatment processes. nih.gov

The specific arrangement of the amino, hydroxyl, and chloro groups on the benzene (B151609) ring of this compound provides it with a distinct reactivity profile compared to other isomers like 2-amino-4,5-dichlorophenol (B112419). nih.gov This unique reactivity is harnessed by synthetic chemists to construct target molecules with desired properties, underscoring the importance of this compound within the broader field of halogenated organic chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,4-dichlorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMLWEVHTJTOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941475
Record name 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1)
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Molecular Weight

214.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197178-93-1
Record name Phenol, 5-amino-2,4-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-amino-2,4-dichloro-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1)
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Synthetic Methodologies and Process Development for 5 Amino 2,4 Dichlorophenol Hydrochloride

Established Synthetic Routes to 5-Amino-2,4-dichlorophenol (B1266657)

Traditional synthesis of 5-Amino-2,4-dichlorophenol relies on fundamental organic reactions, primarily the reduction of a nitrophenol precursor and the chlorination of an aminophenol base.

Reduction of Nitrophenol Precursors

The most common and direct route to synthesizing 5-Amino-2,4-dichlorophenol is through the chemical reduction of its corresponding nitro precursor, 2,4-dichloro-5-nitrophenol (B104017). This transformation targets the nitro group (-NO₂) and converts it into an amino group (-NH₂) without altering the rest of the molecule.

This reduction is typically accomplished using reducing agents such as tin(II) chloride (SnCl₂) in an alcoholic solvent like ethanol. The reaction mixture is heated to facilitate the conversion, followed by treatment with a base to neutralize the solution and precipitate the product. Another established method involves the use of iron powder in an acidic medium, a technique widely applied in the industrial synthesis of aromatic amines from nitroaromatic compounds.

The general reaction is as follows: H₂NC₆H₂(Cl)₂OH (from O₂NC₆H₂(Cl)₂OH) + Reducing Agent → 5-Amino-2,4-dichlorophenol

The choice of reducing agent and reaction conditions can be tailored to optimize yield and purity.

Electrophilic Chlorination Strategies

An alternative approach involves the direct chlorination of an aminophenol precursor, such as 5-aminophenol. This method falls under the category of electrophilic aromatic substitution, where an electrophile (in this case, a chlorine cation equivalent) attacks the electron-rich benzene (B151609) ring. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. In 5-aminophenol, these groups direct incoming electrophiles to positions 2, 4, and 6.

To achieve the desired 2,4-dichloro substitution pattern, the reaction conditions, including the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) and catalyst (e.g., a Lewis acid like FeCl₃ or AlCl₃), must be carefully controlled. The reaction proceeds by generating a potent electrophile from the chlorinating agent, which is then attacked by the pi electrons of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex. A base then removes a proton to restore aromaticity and yield the chlorinated product.

Challenges in this route include preventing over-chlorination and controlling the regioselectivity to obtain the desired isomer.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents another synthetic avenue, though it is less common for this specific compound. The SNAr mechanism requires an aromatic ring that is activated by strongly electron-withdrawing groups (like a nitro group) and contains a good leaving group (such as a halogen). scranton.edu

A potential, albeit complex, pathway could start with a molecule like 1,2,4-trichloro-5-nitrobenzene. In this scenario, a nucleophile, such as a hydroxide (B78521) ion or its equivalent, would displace one of the chlorine atoms. The position of the substitution is directed by the powerful electron-withdrawing effect of the nitro group. Following the nucleophilic substitution to introduce the hydroxyl group, the nitro group would then be reduced to an amino group in a subsequent step. The regioselectivity of the initial substitution is crucial and often challenging to control, making this route less direct than the reduction of 2,4-dichloro-5-nitrophenol. mdpi.com

Advanced and Green Chemistry Techniques in Aminophenol Synthesis

In response to the growing demand for sustainable chemical manufacturing, advanced and green chemistry techniques are being applied to the synthesis of aminophenols. These methods aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

Electrochemical Synthesis for Chlorinated Aminophenols

Electrochemical methods offer a promising green alternative for both chlorination and reduction steps.

Electrochemical Chlorination: An innovative approach for the chlorination of aminophenol derivatives uses a "quasi-divided" electrochemical cell. This method employs dichloromethane (B109758) (DCM) as both the solvent and the chlorine source. At the cathode, DCM is reduced, releasing chloride ions. These ions are then oxidized at the anode to generate active chlorine, which chlorinates the aminophenol substrate in situ. This catalyst-free process can produce chlorinated aminophenols in moderate to excellent yields and has been successfully scaled up using flow electrolysis cells.

Electrochemical Reduction: The reduction of nitroaromatic compounds to aminophenols can also be performed electrochemically. In this process, the nitro compound is reduced at the cathode in an electrolytic cell, often in an acidic aqueous solution. This method avoids the use of metallic reducing agents and their corresponding sludge waste. By controlling the electrode potential, high yields and selectivities can be achieved. For instance, the electrochemical synthesis of p-aminophenol from nitrobenzene (B124822) has been demonstrated with high efficiency. google.com

Catalytic Reduction Methods

Catalytic reduction, particularly catalytic hydrogenation, is a cornerstone of green chemistry and is widely applied to the synthesis of aminophenols from their nitro precursors. google.com This method typically involves reacting the nitrophenol with hydrogen gas (H₂) or a hydrogen donor like hydrazine (B178648) in the presence of a metal catalyst.

A diverse range of heterogeneous catalysts has been developed for this purpose, offering benefits such as high efficiency, selectivity, and reusability.

Table 1: Catalysts for the Reduction of Nitrophenols

Catalyst SystemReducing AgentKey Findings
Copper Ferrite (CuFe₅O₈)Sodium Borohydride (NaBH₄)Achieved nearly 100% conversion of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in under 9 minutes. The catalyst demonstrated good reusability. chemimpex.com
Nickel Oxide (NiO)Sodium Borohydride (NaBH₄)Showed high catalytic activity, with catalyst particle size influencing efficiency. scranton.edu
Platinum on Carbon (Pt/C)Hydrogen (H₂)Exhibited higher catalytic activity and hydrogenation rates compared to other transition metals like Pd, Ni, and Rh for p-nitrophenol reduction. google.com
Silver Nanoparticles (AgNPs)Sodium Borohydride (NaBH₄)Green-synthesized nanoparticles serve as effective catalysts for the reduction of 4-nitrophenol, with the reaction easily monitored by UV-visible spectroscopy.

These catalytic methods are often performed under milder conditions than traditional stoichiometric reductions and significantly reduce the generation of inorganic waste, aligning with the principles of green chemistry.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of 5-Amino-2,4-dichlorophenol hydrochloride typically focuses on the catalytic reduction of 2,4-dichloro-5-nitrophenol. Key parameters that are manipulated to enhance reaction efficiency and product yield include the choice of catalyst, reducing agent, reaction temperature, and catalyst loading.

Detailed research findings on the catalytic reduction of various nitrophenols provide valuable insights into the potential optimization of the synthesis of this compound. For instance, studies on the reduction of 4-nitrophenol have explored the efficacy of different catalytic systems. Copper(II) complexes with N,O-chelating Schiff base ligands have demonstrated high catalytic activity, with conversions reaching up to 97.5%. nih.gov The optimization of the catalyst amount in these systems revealed that a 1.0 mol% loading was optimal for achieving the highest conversion. nih.gov

Furthermore, the use of gold nanoparticles (AuNPs) as catalysts has been investigated, with factors such as the size of the capping ligand influencing the catalytic activity. acs.org Smaller ligands on the AuNPs provide a greater active surface area, leading to higher reaction rates. acs.org The reaction temperature also plays a critical role, with higher temperatures generally increasing the rate of reduction. acs.org

Kinetic studies on the reduction of nitrophenols using ionic liquid-stabilized gold nanoparticles have shown that the reaction often follows a Langmuir-Hinshelwood mechanism. nih.gov The apparent rate constant for the reduction can be influenced by the position of the substituents on the aromatic ring. nih.gov For example, the reduction of 2-nitrophenol (B165410) is slower than that of 4-nitrophenol due to intramolecular hydrogen bonding in the former. nih.gov

In the context of producing chlorinated aminophenols, a study on the hydrogenation of 2,4-dichloro-6-nitrophenol (B1219690) to 2-amino-4,6-dichlorophenol (B1218851) over a Ni-B/SiO2 amorphous alloy catalyst identified optimal reaction conditions. researchgate.net These included a catalyst composition of 15% Ni and 4% B, a catalyst mass of 3%, a hydrogen pressure of 0.5 MPa, and a reaction temperature of 333 K. Under these conditions, a 100% conversion of the starting material was achieved with a 98% selectivity for the desired product. researchgate.net

Based on these findings, a hypothetical optimization for the synthesis of 5-Amino-2,4-dichlorophenol via the reduction of 2,4-dichloro-5-nitrophenol could involve a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. The reaction conditions would likely be fine-tuned to maximize yield and purity.

Table 1: Optimization of Reaction Conditions for the Reduction of Nitrophenols

CatalystReducing AgentSubstrateOptimal Catalyst LoadingTemperature (°C)Conversion (%)Reference
Copper(II) Schiff Base ComplexSodium Borohydride4-Nitrophenol1.0 mol%Room Temperature97.5 nih.gov
Gold Nanoparticles (Fru-AuNPs)Sodium Borohydride4-NitrophenolNot Specified10 - 45High acs.org
Au@[C4C16Im]BrSodium Borohydride4-NitrophenolNot Specified25High nih.gov
Ni-B/SiO2Hydrogen Gas2,4-dichloro-6-nitrophenol3% by mass60100 researchgate.net

Synthesis of Structurally Related Chlorinated Aminophenol Derivatives

The synthetic strategies employed for structurally similar chlorinated aminophenols offer valuable precedents for the preparation of this compound. Key examples include the synthesis of 2,6-dichloro-4-aminophenol and 2-amino-4,6-dichlorophenol.

One common route for the synthesis of 2,6-dichloro-4-aminophenol involves the nitration of 2,6-dichlorophenol (B41786) followed by reduction. google.com The nitration step yields 2,6-dichloro-4-nitrophenol, which is then reduced to the corresponding aminophenol. google.com Another approach takes p-nitrophenol as the starting material, which undergoes chlorination to produce 2,6-dichloro-4-nitrophenol, followed by reduction. google.com A patented process describes the synthesis of 2,6-dichloro-4-aminophenol by taking 2,6-dichlorophenol as the raw material, mixing it with nitric acid for nitration to generate 2,6-dichloro-4-nitrophenol, and then using hydrazine hydrate (B1144303) for reduction at high temperatures. google.com

The synthesis of 2-amino-4,6-dichlorophenol has been achieved through the catalytic hydrogenation of 2,4-dichloro-6-nitrophenol. A described method involves using a 5% palladium on carbon catalyst in glacial acetic acid under a hydrogen atmosphere at room temperature, resulting in a quantitative yield of the product. prepchem.com Another patented method for preparing 2-amino-4,6-dichlorophenol utilizes a Ni-B/SiO2 amorphous catalyst. rsc.org This process involves hydrogenation in an autoclave with a polar solvent under a hydrogen pressure of 0.5 to 1.0 MPa and a temperature of 333-353 K, achieving a 100% conversion of 2,4-dichloro-6-nitrophenol and a 98% selectivity for the final product. rsc.org

Table 2: Synthesis of Structurally Related Chlorinated Aminophenols

CompoundStarting MaterialKey ReagentsProductReference
2,6-dichloro-4-aminophenol2,6-dichlorophenolNitric acid, Hydrazine hydrate2,6-dichloro-4-aminophenol google.com
2,6-dichloro-4-aminophenolp-nitrophenolChlorine, Reducing agent2,6-dichloro-4-aminophenol google.com
2-amino-4,6-dichlorophenol2,4-dichloro-6-nitrophenol5% Palladium on carbon, Hydrogen2-amino-4,6-dichlorophenol prepchem.com
2-amino-4,6-dichlorophenol2,4-dichloro-6-nitrophenolNi-B/SiO2 catalyst, Hydrogen2-amino-4,6-dichlorophenol rsc.org

Reactivity, Transformation Pathways, and Reaction Mechanisms of 5 Amino 2,4 Dichlorophenol Hydrochloride

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 5-amino-2,4-dichlorophenol (B1266657) is highly substituted, which influences the feasibility and outcome of electrophilic aromatic substitution (SEAr) reactions. The amino and hydroxyl groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the chlorine atoms are deactivating yet also ortho-, para-directing. libretexts.org In this specific molecule, the positions ortho and para to the powerful activating groups are already occupied by chlorine atoms or each other. The remaining unsubstituted position is meta to the hydroxyl and amino groups, a position not favored by these activating groups.

While specific studies on the electrophilic aromatic substitution of 5-amino-2,4-dichlorophenol hydrochloride are not extensively detailed in readily available literature, general principles of aromatic chemistry suggest that forcing conditions would be required for further substitution. Reactions such as nitration or further halogenation would likely face significant steric hindrance and electronic deactivation from the existing substituents. For instance, in related aminophenols, chlorination in aqueous solutions is a known reaction, leading to the formation of various chlorinated by-products. nih.gov An electrochemical method for the chlorination of aminophenol derivatives has also been developed, utilizing dichloromethane (B109758) as both the solvent and chlorine source. rsc.org

Nucleophilic Reactivity of the Amino and Hydroxyl Moieties

The amino and hydroxyl groups of this compound are primary sites for nucleophilic reactions. These functional groups can readily participate in reactions such as acylation, alkylation, and esterification.

The amino group, being a primary amine, can react with acyl chlorides or anhydrides to form amides. This reactivity is fundamental in its use as a dye precursor. chemimpex.com Similarly, the hydroxyl group can be acylated to form esters or alkylated to form ethers. The relative reactivity of the amino and hydroxyl groups can often be controlled by the reaction conditions, such as pH. In acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which reduces its nucleophilicity and favors reactions at the hydroxyl group. Conversely, in basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide ion.

In the context of its application in hair dyes, this compound acts as a dye precursor, reacting with primary intermediates, a process that can be accelerated by an oxidizing agent like hydrogen peroxide. europa.eu This reactivity underscores the nucleophilic character of the molecule, enabling it to form the complex chromophores of the final dye.

Oxidative Transformations and Radical Mechanisms

The oxidation of aminophenols, including 5-amino-2,4-dichlorophenol, is a critical transformation pathway, often proceeding through radical intermediates. These reactions are relevant in both synthetic applications and degradation processes.

Formation of Reactive Intermediates

The oxidation of aminophenols can lead to the formation of highly reactive species such as phenoxy radicals and quinoneimines. researchgate.net In studies of related aminophenols, oxidation catalyzed by enzymes like horseradish peroxidase has been shown to generate the corresponding p-aminophenoxy free radical as a one-electron oxidation product. researchgate.net These radical intermediates are often unstable and can undergo further reactions.

In the presence of cobalt complexes, the aerobic oxidation of aminophenols has been shown to proceed through a ligand-based radical intermediate. chemrxiv.orgresearchgate.net This process involves the activation of molecular oxygen by a Co(II) species to generate an aminophenol-ligand radical. researchgate.net A similar mechanism involving a "Cu(I)–(substrate radical)" tautomer has been proposed for the copper-catalyzed aerobic oxidation of 2-aminophenol. rsc.org In this case, an intramolecular charge distribution within a complex-substrate adduct generates the radical species that promotes dioxygen activation. rsc.org Studies on the toxicity of the related 2-amino-4,5-dichlorophenol (B112419) suggest that its cytotoxicity is at least partially mediated by a reactive intermediate. nih.gov

Role of Co-oxidation Pathways

Co-oxidation pathways, where the oxidation of one compound facilitates the oxidation of another, can be significant in the transformation of aminophenols. The reactive intermediates formed during the oxidation of 5-amino-2,4-dichlorophenol, such as phenoxy radicals, can potentially initiate the oxidation of other molecules present in the reaction mixture.

While specific studies detailing the co-oxidation pathways of this compound are scarce, the general principles of radical chemistry suggest that such pathways are plausible. For example, the radical intermediates could abstract hydrogen atoms from other organic molecules, thereby propagating a radical chain reaction.

Cyclization and Condensation Reactions of Aminophenol Structures

The structure of 5-amino-2,4-dichlorophenol, containing both an amino and a hydroxyl group on an aromatic ring, makes it a candidate for various cyclization and condensation reactions. These reactions can lead to the formation of heterocyclic compounds.

A key reaction of aminophenols is the formation of phenoxazines. For example, the aerobic oxidation of 2-aminophenol, catalyzed by copper complexes, yields 2-aminophenoxazine-3-one. rsc.org This transformation mimics the function of the enzyme phenoxazinone synthase and proceeds through the dimerization of aminophenol radicals. rsc.org It is conceivable that under appropriate oxidative conditions, 5-amino-2,4-dichlorophenol could undergo similar condensation reactions to form substituted phenoxazine (B87303) derivatives.

Intramolecular cyclization reactions, such as the Dieckmann condensation, are typically associated with diesters forming cyclic β-keto esters. libretexts.orgmasterorganicchemistry.com While not directly applicable to 5-amino-2,4-dichlorophenol itself, if the amino and hydroxyl groups were to be functionalized with appropriate ester-containing side chains, intramolecular condensation could potentially lead to the formation of novel heterocyclic ring systems. Furthermore, 1,4-diketones can serve as precursors for cyclopentenone derivatives through intramolecular aldol (B89426) condensation. acs.org

Hydrolytic Stability and Aqueous Phase Transformations

The stability of this compound in aqueous environments is a crucial factor, particularly concerning its environmental fate and application in aqueous formulations.

Studies on the chlorination and chloramination of aminophenols in aqueous solution indicate that these compounds can be transformed under conditions typical of water treatment processes. nih.gov The presence of chlorine can lead to further halogenation or oxidation. nih.gov The radiolytic degradation of 2,4-dichlorophenol (B122985) in aqueous solutions has been shown to proceed via pseudo-first-order kinetics, with degradation being more significant in oxygen-free solutions due to both oxidation and reduction reactions. nih.gov The hydroxyl radical (•OH) plays a key role, adding to the aromatic ring and leading to the elimination of chloride ions. nih.gov

Fungal degradation of 2,4-dichlorophenol involves an initial hydroxylation step to form catecholic derivatives, which are then subject to ring cleavage. nih.gov While this is for a related compound, it suggests that microbial degradation pathways could also play a role in the transformation of 5-amino-2,4-dichlorophenol in the environment.

The table below summarizes some of the key properties of 5-Amino-2,4-dichlorophenol.

PropertyValueSource
Molecular Formula C₆H₅Cl₂NO nih.gov
Molecular Weight 178.01 g/mol nih.gov
Melting Point 133-137 °C sigmaaldrich.com
XLogP3 2.4 nih.gov

Lack of Specific Research Data Hinders Detailed Analysis of this compound Reactivity

A comprehensive review of available scientific literature reveals a significant gap in detailed kinetic and mechanistic studies for the chemical compound this compound. While general principles of the reactivity of its constituent functional groups—aminophenols and dichlorophenols—are established, specific experimental data on the title compound's transformation pathways and reaction mechanisms are not publicly available. This absence of specific research prevents a thorough and scientifically accurate analysis as requested.

General chemical principles suggest that the reactivity of this compound would be influenced by the interplay of its amino (-NH2), hydroxyl (-OH), and chloro (-Cl) substituents on the aromatic ring. The amino and hydroxyl groups are known to be activating and ortho-, para-directing in electrophilic substitution reactions, while the chlorine atoms are deactivating yet also ortho-, para-directing. The hydrochloride form indicates that the amino group is protonated, which would significantly alter its electronic influence on the aromatic ring, making it deactivating and meta-directing.

Potential reactions could include:

Oxidation: Aminophenols are susceptible to oxidation, which can lead to the formation of quinone-imine structures. The presence of chlorine atoms could influence the redox potential and the stability of the resulting products.

Electrophilic Substitution: Reactions such as halogenation, nitration, and sulfonation could occur on the aromatic ring. The positions of substitution would be dictated by the combined directing effects of the hydroxyl, amino (or ammonium), and chloro groups.

Nucleophilic Substitution: The chlorine atoms on the ring could potentially undergo nucleophilic substitution, particularly if the ring is further activated by strongly electron-withdrawing groups or under forcing reaction conditions.

However, without specific experimental studies on this compound, any discussion of its reaction kinetics, transformation pathways, and mechanisms would be purely speculative. The generation of data tables and detailed research findings, as requested, is not possible due to the lack of published research on this specific compound.

Further empirical research, including kinetic studies under various reaction conditions (e.g., varying pH, temperature, and reactant concentrations) and detailed mechanistic investigations using techniques such as spectroscopy and computational modeling, is required to elucidate the chemical behavior of this compound.

Computational and Spectroscopic Investigations of 5 Amino 2,4 Dichlorophenol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the behavior of molecules like 5-Amino-2,4-dichlorophenol (B1266657) hydrochloride at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Amino-2,4-dichlorophenol hydrochloride, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized molecular geometry. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Furthermore, DFT is utilized to compute a range of molecular properties. These include the distribution of electron density, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. These computational insights are often corroborated with experimental data to provide a comprehensive understanding of the molecule's characteristics. researchgate.net

Table 1: Calculated Molecular Properties of Dichlorinated Aminophenol Isomers using DFT

Property 5-Amino-2,4-dichlorophenol 2-Amino-4,5-dichlorophenol (B112419) 4-Amino-2,5-dichlorophenol
Molecular Weight ( g/mol ) 178.01 nih.gov 178.01 nih.gov 178.01 nih.gov
XLogP3 2.4 nih.gov 2.4 nih.gov 2.4 nih.gov

This table presents a comparison of key computed properties for various isomers of dichlorinated aminophenol, highlighting the similarities and differences in their fundamental chemical characteristics as predicted by computational models.

Investigation of Tautomerism and Isomer Stability

Substituted phenols and anilines can exist in different tautomeric forms, and their relative stability is influenced by both the molecular structure and the surrounding environment. DFT calculations are instrumental in investigating the tautomeric equilibrium of compounds like 5-Amino-2,4-dichlorophenol. orientjchem.orgnih.gov By calculating the electronic energies of different tautomers, researchers can predict the most stable form in the gas phase and in various solvents. orientjchem.orgnih.gov

The stability of different isomers of dichlorinated aminophenols can also be assessed using DFT. For instance, the relative stabilities of E and Z isomers of related chalcones have been determined by comparing their calculated electronic energies, which can be influenced by steric hindrance. nih.gov These computational studies have shown that the stability order can be dependent on the specific computational procedure used, such as whether dispersion corrections are included. nih.gov The insights gained from these stability analyses are crucial for understanding reaction outcomes and designing synthetic pathways.

Modeling of Reaction Transition States and Pathways

Understanding the mechanism of a chemical reaction requires identifying the transition states and mapping the reaction pathways. DFT calculations are a powerful tool for modeling these aspects of reactions involving this compound. By calculating the potential energy surface, researchers can locate the transition state structures, which represent the energy maxima along the reaction coordinate. frontiersin.org

The activation energies required for different reaction steps can be determined from the energy difference between the reactants and the transition states. frontiersin.org This information is vital for predicting reaction rates and identifying the most favorable reaction pathways. For example, in the oxidation of related aminomethanol, DFT has been used to explore the different possible reaction directions and the formation of pre-reactive complexes. frontiersin.org Such modeling provides a detailed, step-by-step view of the chemical transformation, which is often difficult to obtain through experimental means alone.

Advanced Spectroscopic Characterization of Chemical Transformations

Spectroscopic techniques are fundamental to the experimental investigation of chemical structures and reactions. Vibrational and nuclear magnetic resonance spectroscopy are particularly valuable for characterizing the transformations of this compound and its derivatives.

Vibrational Spectroscopy (Raman, IR) for Mechanistic Insights

Vibrational spectroscopy, including both Raman and Infrared (IR) spectroscopy, provides detailed information about the functional groups present in a molecule and how they change during a chemical reaction. The IR spectrum of a compound like 4-aminophenol (B1666318) shows characteristic stretching and bending vibrations for the phenolic O-H, amino N-H, C-N, and C-O bonds. nih.gov These spectral signatures can be used to follow the progress of a reaction and identify intermediates and products. nih.gov

In-situ Raman spectroscopy is particularly powerful for gaining mechanistic insights into electrochemical reactions. acs.org By monitoring the Raman spectra in real-time, it is possible to observe changes in the catalyst and reactants at the electrode surface. For example, time-resolved in-situ Raman has been used to confirm the electrochemical instability of certain catalysts by observing the decrease in intensity of their characteristic peaks over time. acs.org For dichlorinated benzene (B151609) derivatives, both IR and Raman spectra have been used for comprehensive vibrational analysis. capes.gov.br

Table 2: Key Vibrational Frequencies for Aminophenol Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
O-H Stretching 3338 nih.gov
N-H Stretching 3282 nih.gov
N-H Bending 1613 nih.gov
C-N Stretching 1235 nih.gov

This table highlights the characteristic infrared absorption frequencies for the primary functional groups found in aminophenol derivatives, which are essential for their spectroscopic identification and the study of their chemical transformations.

Nuclear Magnetic Resonance (NMR) in Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the precise structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule. For derivatives of aminophenols, ¹H NMR spectra can confirm the presence of aromatic protons, the azomethine proton in Schiff bases, and protons of substituent groups. nih.gov

In the synthesis of derivatives, such as Schiff bases from 4-aminophenol, the disappearance of the amine protons and the appearance of a new imine proton signal in the ¹H NMR spectrum confirm the successful transformation. nih.gov Similarly, ¹³C NMR is used to identify the carbon skeleton of the molecule. For complex structures, such as tautomers of 1,2,4-triazole (B32235) derivatives, NMR data, in conjunction with computational predictions, can help determine the predominant tautomeric form in solution. mdpi.com The chemical shifts observed in NMR spectra are highly sensitive to the electronic structure and conformation of the molecule, making it a powerful technique for detailed structural analysis. nih.govrsc.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
5-Amino-2,4-dichlorophenol nih.govsigmaaldrich.comchemimpex.com
2-Amino-4,5-dichlorophenol nih.gov
4-Amino-2,5-dichlorophenol nih.gov
4-Aminophenol nih.govnih.govrsc.orgchemicalbook.comresearchgate.net
2-Aminophenol rsc.orgchemicalbook.com
Aminomethanol frontiersin.org
2,4-Dichloroaniline nih.gov
Paracetamol wikipedia.org
4-amino-2,6-dichlorophenol chemicalbook.com
5-amino-2-ethylphenol researchgate.net
N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide researchgate.net

Mass Spectrometry for Metabolite Identification

In the absence of direct experimental data for this compound, we can infer potential analytical approaches based on its chemical structure and the established behavior of similar compounds. The molecule possesses a phenol (B47542) group, an amino group, and two chlorine atoms, all of which influence its mass spectrometric behavior and metabolic pathways.

Expected Mass Spectrometric Analysis

A typical workflow for metabolite identification of this compound would involve administering the compound to a biological system (e.g., in vitro liver microsomes or in vivo animal models) and analyzing biological matrices such as urine, plasma, or feces.

Liquid Chromatography-Mass Spectrometry (LC-MS) would likely be the primary technique employed. The compound's polar nature, due to the amino and hydroxyl groups, makes it suitable for reverse-phase LC. Electrospray ionization (ESI) would be the preferred ionization method, likely in positive ion mode due to the basicity of the amino group, which can be readily protonated.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, but would likely require derivatization of the polar amino and hydroxyl groups to increase volatility. mdpi.com

Hypothetical Metabolite Identification

The metabolism of 5-Amino-2,4-dichlorophenol would likely involve phase I and phase II biotransformation reactions.

Phase I metabolism could involve oxidation of the aromatic ring to form hydroxylated metabolites.

Phase II metabolism would likely involve conjugation of the phenolic hydroxyl group or the amino group with glucuronic acid or sulfate (B86663). This is a common metabolic pathway for phenols. For instance, studies on the related compound 2,4-dichlorophenol (B122985) have identified glucuronide and sulfate conjugates as major metabolites in rats.

High-resolution mass spectrometry (HRMS) would be instrumental in determining the elemental composition of potential metabolites. By comparing the accurate mass of the parent compound with that of its metabolites, potential biotransformations can be proposed. For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of approximately 16 Da, while glucuronidation would add approximately 176 Da.

Tandem mass spectrometry (MS/MS) would then be used to fragment the metabolite ions and obtain structural information. The fragmentation pattern of the parent compound would be compared to that of the metabolites to identify the site of metabolic modification.

Illustrative Data Table of Expected Ions

The following table provides a hypothetical representation of the types of data that would be generated in a mass spectrometric analysis for the metabolite identification of 5-Amino-2,4-dichlorophenol. The exact m/z values would be dependent on the specific isotopes of chlorine present (35Cl and 37Cl). The molecular weight of 5-Amino-2,4-dichlorophenol is 178.02 g/mol . sigmaaldrich.com The molecular formula is C6H5Cl2NO. nih.gov

Compound NameFormulaParent Ion [M+H]+ (m/z) (for 35Cl2 isotope)Major Expected Fragment Ions (m/z)
5-Amino-2,4-dichlorophenolC6H5Cl2NO178.982Loss of CO, loss of HCl, cleavage of the aromatic ring
Hydroxylated MetaboliteC6H5Cl2NO2194.977Similar fragmentation to parent, with additional fragmentation related to the new hydroxyl group
Glucuronide ConjugateC12H13Cl2NO7354.004Characteristic loss of the glucuronic acid moiety (176 Da), leaving the parent compound fragment at m/z 178.982
Sulfate ConjugateC6H5Cl2NO4S257.939Characteristic loss of the sulfate group (SO3, 80 Da), leaving the parent compound fragment at m/z 178.982

Research Applications in Organic and Applied Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

5-Amino-2,4-dichlorophenol (B1266657) hydrochloride serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. chemimpex.com Its multifunctional nature allows for a range of chemical transformations, making it a valuable building block for creating more intricate molecular architectures. For instance, it is utilized in the development of pharmaceutical compounds, particularly in the synthesis of potential anti-inflammatory and analgesic drugs. chemimpex.com The presence of both an amino and a hydroxyl group allows for the selective formation of amides, ethers, and esters, while the chlorine atoms can be subjected to nucleophilic substitution or cross-coupling reactions to further elaborate the molecular structure.

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules, can be facilitated by using 5-Amino-2,4-dichlorophenol hydrochloride. The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic rings.

Precursor for Advanced Dye and Pigment Development

In the realm of color chemistry, this compound is recognized as a key intermediate in the synthesis of dyes and pigments, especially for textile applications. chemimpex.com Its ability to form stable and vibrant colorants makes it a valuable component in this industry. chemimpex.com The compound can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of azo dyes. The chlorine substituents on the phenyl ring can influence the final color and improve the fastness properties of the dyes, such as their resistance to light and washing.

Beyond traditional textiles, there is an interest in the use of derivatives of aminophenols in the formulation of oxidative hair dyes. While specific formulations are proprietary, the general principle involves the reaction of a primary intermediate, such as an aminophenol derivative, with a coupler in the presence of an oxidizing agent to form the final dye molecule within the hair shaft.

Reagent in Analytical Chemical Methodologies for Phenolic Compound Detection and Quantification

This compound is employed as a reagent in analytical methods for the detection and quantification of phenolic compounds. chemimpex.com This application is particularly relevant in environmental monitoring and quality control processes. The amino group of the compound can be diazotized and subsequently coupled with phenolic compounds to form colored azo dyes. The intensity of the resulting color is proportional to the concentration of the phenolic analyte, which can be measured spectrophotometrically. This colorimetric assay provides a straightforward and sensitive method for determining the levels of phenolic contaminants in various matrices. chemimpex.com

Utility in Agrochemistry Research as a Synthetic Building Block for Active Compounds

The dichlorinated phenyl ring and the reactive functional groups of this compound make it a useful building block in the synthesis of new agrochemical agents. chemimpex.com It is particularly noted for its role in the formulation of herbicides and fungicides. chemimpex.com By modifying the amino and hydroxyl groups, and by potentially displacing the chlorine atoms, a diverse library of compounds can be synthesized and screened for biological activity. For example, related dichlorinated aminophenols are known intermediates in the synthesis of benzoylurea (B1208200) insecticides like hexaflumuron, which act as chitin (B13524) synthesis inhibitors. google.com This suggests that this compound could be a precursor for analogous compounds with insecticidal or other pesticidal activities. The synthesis of novel heteroaryl-substituted aminoalkyl azole compounds with potential pesticidal properties has also been explored using aminophenol derivatives. chemicalbook.com

Exploration in Polymer and Coating Science for Material Functionalization

The field of polymer and coating science is exploring the use of functional monomers like this compound to impart specific properties to materials. The presence of both an amino and a hydroxyl group allows this compound to be potentially incorporated into polymer backbones, for example, in the synthesis of polyamides, polyesters, or polyurethanes. The incorporation of the dichlorinated aromatic ring into a polymer can enhance its thermal stability, flame retardancy, and resistance to chemical degradation.

Furthermore, the reactive nature of the amino and hydroxyl groups makes this compound a candidate for the surface functionalization of various substrates. By grafting this molecule onto a surface, its properties can be tailored for specific applications, such as improving adhesion for coatings or creating a reactive surface for further chemical modifications. While this area of research is still developing, the fundamental chemistry of the compound suggests significant potential for creating advanced materials with enhanced functionalities.

Environmental Chemistry and Degradation Studies of 5 Amino 2,4 Dichlorophenol Hydrochloride

Microbial Degradation Pathways and Biotransformation Mechanisms

The microbial breakdown of chlorinated aromatic compounds is a key process in their environmental remediation. Bacteria, in particular, have evolved diverse enzymatic systems to mineralize these often-toxic substances. nih.gov While specific studies on 5-Amino-2,4-dichlorophenol (B1266657) hydrochloride are scarce, research on other chloroaminophenols provides a model for its likely biotransformation.

The degradation of chloroaminophenols has been observed in several bacterial strains, which utilize these compounds as their sole source of carbon and energy. proquest.com A notable example is the degradation of 2-chloro-4-aminophenol (a structural isomer of the target compound) by Arthrobacter sp. SPG. frontiersin.org The initial and critical step in the breakdown of chloroaminophenols by bacteria is often a hydrolytic deamination, which removes the amino group from the aromatic ring. proquest.comfrontiersin.org This reaction is catalyzed by a deaminase enzyme.

Following deamination, the resulting intermediate, a chlorohydroquinone, undergoes further degradation. This involves dehalogenation by a CHQ-dehalogenase to produce a hydroquinone, which is then susceptible to ring cleavage by a dioxygenase enzyme, such as hydroquinone-1,2-dioxygenase. proquest.com

Microbial StrainDegraded CompoundKey Enzymatic ActivitiesReference
Arthrobacter sp. SPG2-chloro-4-aminophenolDeaminase, CHQ-dehalogenase, Dioxygenase proquest.comfrontiersin.org
Pseudomonas acidovorans CA502-chloroanilineAniline dioxygenase, Catechol-1,2-dioxygenase frontiersin.org
Ralstonia pickettii LD14-chlorophenol, 2-chlorophenol, 3-chlorophenolMonooxygenase, Dioxygenase proquest.com

The metabolic pathway for chloroaminophenols involves a sequence of intermediates. Based on the degradation of 2-chloro-4-aminophenol, the biotransformation of 5-Amino-2,4-dichlorophenol would likely proceed through analogous steps. proquest.comresearchgate.net

The first expected metabolite is a dichlorinated hydroquinone, formed via hydrolytic deamination. Subsequent enzymatic dehalogenation would remove the chlorine atoms, leading to the formation of simpler, non-halogenated intermediates like hydroquinone. The aromatic ring is then opened through the action of a dioxygenase, yielding aliphatic compounds such as γ-hydroxymuconic semialdehyde, which can be funneled into central metabolic pathways. proquest.com

Parent CompoundMetaboliteDescriptionReference
2-chloro-4-aminophenolChlorohydroquinone (CHQ)Product of initial hydrolytic deamination. proquest.comfrontiersin.org
Chlorohydroquinone (CHQ)Hydroquinone (HQ)Product of dehalogenation. proquest.com
Hydroquinone (HQ)γ-hydroxymuconic semialdehydeProduct of aromatic ring cleavage. proquest.comresearchgate.net
2,4-dichlorophenol (B122985)3,5-dichlorocatecholProduct of fungal hydroxylation. nih.gov

Abiotic Environmental Transformation Processes

Abiotic processes, driven by light energy and chemical reactions in water, also contribute to the transformation of pollutants in the environment.

Direct photolysis of chlorinated aromatic compounds can occur in the presence of sunlight. For the related compound 2,4-dichlorophenol (2,4-DCP), photolysis can proceed via a nucleophilic displacement of chlorine atoms. nih.gov Furthermore, advanced oxidation processes, such as photocatalysis using semiconductor materials like silver halides (Ag/AgX), have been shown to effectively degrade 2,4-DCP under UV and visible light. nih.gov In one study, an Ag/AgBr photocatalyst achieved up to 89.39% degradation of 2,4-DCP after 5 hours of visible light irradiation. nih.gov These processes generate highly reactive hydroxyl radicals that attack the aromatic ring, leading to its cleavage and mineralization. While these studies were not performed on 5-Amino-2,4-dichlorophenol, similar mechanisms of photodegradation are plausible.

Specific studies on the abiotic hydrolysis and redox reactions of 5-Amino-2,4-dichlorophenol hydrochloride in natural waters are limited. However, the initial step of microbial degradation, hydrolytic deamination, suggests that hydrolysis could be a significant transformation pathway for the amino group. proquest.comfrontiersin.org The rate of hydrolysis in natural waters would be dependent on factors such as pH and temperature. Redox reactions can also play a role in the transformation of phenolic compounds, although specific data for this compound is lacking. The abiotic degradation of the herbicide glyphosate (B1671968) into its main metabolite AMPA has been shown to be facilitated by the presence of metals, indicating that such abiotic pathways can be significant for certain compounds. nih.gov

Fate and Transport in Environmental Compartments

The movement and ultimate fate of a chemical in the environment are governed by its physical and chemical properties and its interactions with soil, water, and air. For this compound, its hydrochloride salt form suggests high water solubility. This property would facilitate its transport in aqueous environments, including surface runoff and leaching through soil profiles.

The fate of related compounds like the herbicide 2,4-D is known to be influenced by environmental factors such as rainfall, irrigation, and soil composition. researchgate.net The presence of both an acidic hydroxyl group and a basic amino group means that the charge state of 5-Amino-2,4-dichlorophenol is pH-dependent. This will strongly influence its adsorption to soil particles and organic matter, thereby affecting its mobility. At present, specific experimental data on the partitioning of this compound between environmental compartments is not available in the reviewed literature.

Formation of Chlorinated By-products During Environmental Processes

The study of the environmental fate of this compound is crucial for understanding its potential impact on ecosystems. A key aspect of this is the formation of chlorinated by-products during various environmental and engineered processes, such as water disinfection. While specific research on the chlorinated by-products of this compound is limited, the behavior of structurally similar compounds, such as other aminophenols and chlorophenols, during chlorination and other oxidative treatments provides a strong basis for predicting its transformation products.

During water treatment processes that utilize chlorine-based disinfectants, aminophenols are known to react and form a variety of disinfection by-products (DBPs). The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring of this compound makes it susceptible to electrophilic attack by chlorine.

Research on aminophenols indicates that chlorination can lead to the formation of trihalomethanes (THMs) like chloroform, and haloacetic acids (HAAs). mdpi.combibliotekanauki.pl For instance, studies on aminophenol isomers have shown that dichloroacetic acid is often a major species among the HAAs formed. mdpi.com The yield of these by-products is influenced by factors such as pH, the concentration of the disinfectant, and the structure of the aminophenol itself.

The reaction typically proceeds through electrophilic substitution of chlorine onto the aromatic ring. nih.gov In the case of this compound, the existing chlorine atoms already influence the electron density of the ring. The amino and hydroxyl groups are activating groups, directing further substitution to the ortho and para positions. However, since the 2 and 4 positions are already chlorinated, further chlorination would likely occur at the remaining open positions on the ring, potentially leading to the formation of trichlorinated aminophenols.

Furthermore, advanced oxidation processes (AOPs) involving ozone, hydrogen peroxide, and UV light, which are also used in water treatment, can degrade compounds like 2,4-dichlorophenol, a structurally related compound. nih.govnih.gov These processes generate highly reactive hydroxyl radicals that can lead to the hydroxylation of the aromatic ring, followed by ring cleavage. This can result in the formation of smaller chlorinated aliphatic acids and eventually mineralization to carbon dioxide, water, and inorganic ions.

Potential Chlorinated By-products from the Degradation of this compound

The following table outlines potential chlorinated by-products that may form during the environmental degradation of this compound, based on studies of similar compounds. It is important to note that this table is illustrative and based on scientific inference rather than direct experimental observation of the target compound.

Potential By-productChemical FormulaFormation ProcessReference for Analogy
Trichlorophenol derivativesC6H4Cl3NOFurther chlorination of the aromatic ringGeneral principles of electrophilic aromatic substitution on phenols
ChloroformCHCl3Reaction with chlorine during disinfection mdpi.combibliotekanauki.pl
Dichloroacetic acidC2H2Cl2O2Oxidative degradation and ring cleavage mdpi.com
Other Haloacetic Acids (HAAs)VariableOxidative degradation and ring cleavage mdpi.combibliotekanauki.pl
Chlorinated aliphatic acidsVariableRing cleavage from advanced oxidation processes nih.govnih.gov

Future Research Directions and Perspectives

Innovations in Sustainable and Efficient Synthetic Strategies for Halogenated Aminophenols

The development of environmentally friendly and efficient methods for synthesizing halogenated aminophenols is a critical area of future research. Traditional chemical synthesis often involves harsh conditions, hazardous reagents, and significant energy consumption, leading to environmental concerns. accscience.com The focus is now shifting towards "green chemistry" approaches. These strategies aim to minimize waste, reduce energy usage, and utilize less toxic and renewable starting materials. accscience.com

Future research will likely concentrate on several key areas:

Catalytic Systems: Exploring novel catalysts, including biocatalysts and nanocatalysts, to improve reaction selectivity and efficiency under milder conditions. This could lead to higher yields of 5-Amino-2,4-dichlorophenol (B1266657) with fewer byproducts.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace volatile and toxic organic solvents traditionally used in synthesis.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of halogenated aminophenols. Flow chemistry offers better control over reaction parameters, enhanced safety, and easier scalability compared to batch processes.

Renewable Feedstocks: Researching the potential of deriving the basic chemical structure of aminophenols from renewable biomass sources, thereby reducing reliance on petroleum-based starting materials.

These innovations promise to make the production of compounds like 5-Amino-2,4-dichlorophenol more sustainable and economically viable.

In-depth Mechanistic Understanding of Complex Reactivity Profiles

5-Amino-2,4-dichlorophenol possesses a unique molecular structure with amino, hydroxyl, and chloro functional groups, which contributes to its complex reactivity. chemimpex.com A thorough understanding of the reaction mechanisms is crucial for controlling its chemical transformations and designing new applications.

Future investigations in this area will likely involve:

Kinetic Studies: Detailed kinetic analysis of its reactions to determine rate laws and the influence of various parameters like temperature, pH, and catalyst concentration. This information is vital for optimizing reaction conditions.

Isotope Labeling Studies: Utilizing isotopically labeled reactants to trace the pathways of atoms during a reaction, providing unambiguous evidence for proposed mechanisms.

Spectroscopic Interrogation: Employing advanced spectroscopic techniques to identify and characterize transient intermediates and transition states, offering a more complete picture of the reaction pathway.

A deeper mechanistic understanding will enable chemists to precisely tailor the reactivity of 5-Amino-2,4-dichlorophenol for specific synthetic outcomes.

Development of Advanced Analytical Techniques for Real-Time Transformation Monitoring

The ability to monitor chemical reactions in real-time is essential for process optimization, quality control, and ensuring the complete conversion of reactants. For a compound like 5-Amino-2,4-dichlorophenol, which can participate in various transformations, advanced analytical techniques are indispensable.

Future research in this domain will focus on:

Process Analytical Technology (PAT): Integrating in-situ spectroscopic probes (e.g., Raman, near-infrared) directly into reaction vessels to continuously monitor the concentration of reactants, intermediates, and products.

Hyphenated Chromatographic Techniques: Combining high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) to provide both separation and structural identification of complex reaction mixtures.

Microfluidic Devices: Developing "lab-on-a-chip" systems for rapid, high-throughput analysis of reactions involving 5-Amino-2,4-dichlorophenol, requiring only minuscule sample volumes.

These advanced analytical tools will provide unprecedented insights into the dynamics of chemical transformations involving this compound.

Computational Chemistry in Predictive Design and Reaction Optimization

Computational chemistry and molecular modeling have become powerful tools in modern chemical research. By simulating molecular structures and reactions, these methods can predict the properties and reactivity of compounds like 5-Amino-2,4-dichlorophenol, thereby guiding experimental work.

Key areas for future computational research include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to accurately predict molecular geometries, electronic properties, and reaction energies. This can help in understanding the compound's reactivity and designing new derivatives with desired properties.

Molecular Dynamics (MD) Simulations: Simulating the behavior of 5-Amino-2,4-dichlorophenol in different solvent environments and its interaction with other molecules, such as enzymes or catalysts.

Machine Learning and AI: Employing machine learning algorithms to analyze large datasets of chemical reactions and predict optimal reaction conditions or identify novel synthetic routes. mdpi.com

Computational approaches will accelerate the discovery and development of new applications for 5-Amino-2,4-dichlorophenol by providing a predictive framework for its behavior.

Environmental Remediation and Green Chemical Solutions

The presence of chlorinated phenolic compounds in the environment is a significant concern due to their potential toxicity and persistence. nih.gov Research into the environmental fate and remediation of 5-Amino-2,4-dichlorophenol and related compounds is therefore of utmost importance.

Future research efforts will likely be directed towards:

Bioremediation: Investigating the use of microorganisms, such as bacteria and fungi, that can degrade 2,4-dichlorophenol (B122985) and potentially its amino-substituted derivatives. nih.gov This includes identifying the specific enzymes and metabolic pathways involved in the degradation process. nih.gov

Advanced Oxidation Processes (AOPs): Developing and optimizing AOPs, such as those utilizing sulfate (B86663) radicals, for the efficient degradation of these pollutants in water. nih.gov

Phytoremediation: Exploring the potential of certain plants to absorb and metabolize chlorinated phenols from contaminated soil and water.

Green Adsorbents: Creating and testing new, environmentally friendly adsorbent materials for the removal of these compounds from wastewater.

These research directions aim to develop sustainable and effective solutions for mitigating the environmental impact of halogenated aminophenols.

Q & A

Q. What are the optimal synthetic routes for 5-amino-2,4-dichlorophenol hydrochloride, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves halogenation and amination of phenol derivatives. For example, chlorination of 2,4-dichlorophenol followed by amination under controlled pH (acidic conditions) and subsequent hydrochloride salt formation. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, coupled with mass spectrometry (MS) to confirm molecular ion peaks. Calibration against certified reference materials (CRMs) is critical to minimize batch variability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for all procedures to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spill management requires neutralization with 10% sodium bicarbonate followed by adsorption using vermiculite. Toxicity screening (e.g., Ames test for mutagenicity) should precede large-scale experiments. Refer to OSHA HCS guidelines for workplace exposure limits and SDS documentation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Combine FTIR (Fourier-Transform Infrared Spectroscopy) to identify amine (-NH₂) and hydroxyl (-OH) functional groups, and 1^1H/13^13C NMR for resolving aromatic proton environments. X-ray crystallography is recommended for definitive stereochemical analysis. Cross-validate results with computational methods (e.g., DFT calculations) to confirm bond angles and electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in test models (e.g., in vitro vs. in vivo) or impurity profiles. Conduct systematic meta-analyses using databases like PubMed and ECHA, applying inclusion criteria such as CAS number (if available) and standardized dosing protocols. Use in silico tools (e.g., OECD QSAR Toolbox) to predict toxicity endpoints and reconcile conflicting results .

Q. What experimental design considerations are critical for studying photodegradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions using solar light simulators (e.g., Xenon arc lamps) and monitor degradation via LC-MS/MS. Control variables include pH (5–9), dissolved oxygen levels, and presence of radical scavengers (e.g., tert-butanol for hydroxyl radicals). Quantify intermediates (e.g., quinone derivatives) using isotope dilution techniques. Optimize parameters via response surface methodology (RSM) .

Q. How can reaction mechanisms involving this compound in catalytic systems be elucidated?

  • Methodological Answer : Employ kinetic studies (e.g., stopped-flow spectroscopy) to track reaction rates under varying temperatures and catalyst loadings. Use isotopic labeling (e.g., 15^{15}N or 2^{2}H) to trace amino group participation. Pair with operando spectroscopy (e.g., Raman or XAFS) to monitor catalyst surface changes. Validate hypotheses via computational modeling (Gaussian or VASP) .

Q. What strategies mitigate interference from by-products during electrochemical sensing of this compound?

  • Methodological Answer : Use selective electrode materials (e.g., boron-doped diamond or molecularly imprinted polymers) to enhance specificity. Apply differential pulse voltammetry (DPV) with baseline correction algorithms to isolate target redox peaks. Pre-treat samples with SPE (Solid-Phase Extraction) using C18 cartridges to remove hydrophobic interferents .

Methodological Tools and Resources

  • Literature Review : Use PubMed with CAS/EC numbers (e.g., 84478-72-8) and Boolean operators (e.g., "this compound AND toxicity") to filter studies .
  • Data Management : Leverage chemical software (e.g., ChemAxon or Schrödinger Suite) for spectral analysis and reaction simulation .
  • Safety Compliance : Consult NIOSH and EPA HPVIS for exposure thresholds and regulatory updates .

Key Challenges in Advanced Research

  • Stereochemical Complexity : The dichlorophenol backbone introduces steric hindrance, complicating nucleophilic substitution reactions.
  • Environmental Persistence : Chlorinated aromatic amines exhibit low biodegradability, necessitating advanced oxidation processes (AOPs) for remediation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.